molecular formula C5H7Cl2NS B015431 4-(Chloromethyl)-2-methylthiazole hydrochloride CAS No. 77470-53-2

4-(Chloromethyl)-2-methylthiazole hydrochloride

Cat. No.: B015431
CAS No.: 77470-53-2
M. Wt: 184.09 g/mol
InChI Key: YGKDISJLDVGNOR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylthiazole hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS. It is a thiazole derivative, characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 2-position of the thiazole ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methylthiazole hydrochloride typically involves the chloromethylation of 2-methylthiazole. One common method includes the reaction of 2-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Another method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide. This method provides good yields and is efficient for the chloromethylation of aromatic hydrocarbons and thiazoles .

Industrial Production Methods

Industrial production of this compound often employs large-scale chloromethylation processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methylthiazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is the corresponding thiazolidine derivative.

Scientific Research Applications

4-(Chloromethyl)-2-methylthiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methylthiazole hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

4-(Chloromethyl)-2-methylthiazole hydrochloride can be compared with other thiazole derivatives such as:

    2-Methylthiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)thiazole: Similar structure but without the methyl group at the 2-position, affecting its reactivity and biological activity.

    2,4-Dimethylthiazole: Contains two methyl groups, making it less reactive towards nucleophiles compared to the chloromethyl derivative.

Properties

IUPAC Name

4-(chloromethyl)-2-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKDISJLDVGNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370160
Record name 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77470-53-2
Record name 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-2-methylthiazole hydrochloride
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4-(Chloromethyl)-2-methylthiazole hydrochloride
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4-(Chloromethyl)-2-methylthiazole hydrochloride
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4-(Chloromethyl)-2-methylthiazole hydrochloride
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4-(Chloromethyl)-2-methylthiazole hydrochloride
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